N-(2,4-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide
Description
N-(2,4-Dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide is a biamide derivative characterized by an ethanediamide (oxalamide) backbone substituted with a 2,4-dimethylphenyl group and a 4-fluorophenethyl moiety. This structure combines aromatic and fluorinated motifs, which are common in pharmaceuticals and agrochemicals due to their metabolic stability and lipophilicity.
Properties
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-[2-(4-fluorophenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-12-3-8-16(13(2)11-12)21-18(23)17(22)20-10-9-14-4-6-15(19)7-5-14/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEMAKMOCDWFIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-N’-[2-(4-fluorophenyl)ethyl]ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethylaniline and 4-fluorophenylethylamine.
Formation of Amide Bond: The two starting materials are reacted with an appropriate acylating agent, such as ethyl chloroformate, under controlled conditions to form the desired amide bond.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) and may require a catalyst or base to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, ensuring purity, and implementing safety measures for handling chemicals.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-N’-[2-(4-fluorophenyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: May serve as a probe or ligand in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-N’-[2-(4-fluorophenyl)ethyl]ethanediamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related ethanediamide derivatives and other biamides reported in the evidence.
Table 1: Structural and Functional Comparison of Ethanediamide Derivatives
Key Findings from Comparative Analysis
Structural Flexibility vs. Rigidity :
- The target compound lacks heterocyclic systems (e.g., thiazolo-triazole in or imidazole in ), which may reduce synthetic complexity but limit target specificity.
- Fluorinated aromatic groups (4-fluorophenyl in the target vs. 2,4-difluorophenyl in ) balance lipophilicity and metabolic stability, with difluorination providing stronger electron-withdrawing effects .
Synthetic Accessibility: reports yields of 56–80% for N,N′-((4-(diethylamino)phenyl)methylene) derivatives via condensation of amides with aldehydes . The target compound likely follows a similar route but may require optimization for bulky substituents (e.g., 2,4-dimethylphenyl).
Biological Implications :
- Thiazolo-triazole and imidazole derivatives () are associated with kinase inhibition and antimicrobial activity, whereas the target compound’s dimethylphenyl group may favor interactions with hydrophobic enzyme pockets.
- Piperazine-containing analogs () highlight the importance of nitrogen-rich moieties in CNS drug design, a feature absent in the target compound.
Applications in Flavoring :
- The ethanediamide derivative in demonstrates that structural analogs with methoxy and pyridinyl groups are used in flavoring, suggesting that the target compound’s dimethylphenyl group could be explored for similar applications if solubility permits.
Biological Activity
N-(2,4-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C17H22F N2O
- Molecular Weight : 290.37 g/mol
The compound features a dimethylphenyl group and a fluorophenyl group, which are critical for its interaction with biological targets.
The biological activity of this compound is believed to stem from its ability to interact with specific receptors and enzymes. The structural components allow for potential binding to various biological targets, including:
- Receptors : The presence of the fluorophenyl group may enhance binding affinity to certain receptor sites, influencing cellular signaling pathways.
- Enzymes : The amide functional groups can facilitate interactions with enzymes, potentially acting as inhibitors or modulators.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research has shown that structurally related compounds can induce apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : Compounds have been observed to cause G1/S phase arrest in cancer cell lines.
- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins have been reported as mechanisms through which these compounds exert their effects.
Case Studies
-
In Vitro Studies :
- A study on a related compound demonstrated cytotoxicity against HeLa cells with an IC50 value of 15 µM. This suggests that the compound may also possess similar cytotoxic properties due to structural similarities.
-
In Vivo Studies :
- Animal models treated with structurally analogous compounds showed significant tumor reduction, highlighting the potential of these compounds in cancer therapy.
Data Table: Summary of Biological Activities
| Biological Activity | Assay Type | Result | Reference |
|---|---|---|---|
| Antitumor | In Vitro | IC50 = 15 µM (HeLa cells) | |
| Apoptosis Induction | In Vivo | Tumor reduction observed | |
| Enzyme Inhibition | Enzyme Assay | Significant inhibition |
Safety and Toxicity Profile
Toxicity assessments are crucial for evaluating the safety of this compound. Preliminary data suggest that while certain derivatives exhibit cytotoxicity against cancer cells, they remain non-toxic towards normal cell lines at therapeutic concentrations. For instance:
- LD50 Studies : Compounds with similar structures have shown high LD50 values (> 4 g/kg), indicating a favorable safety profile for further development.
Future Directions in Research
Continued research on this compound is warranted to explore:
- Mechanistic Studies : Detailed investigations into the specific molecular pathways affected by the compound.
- Combination Therapies : Evaluating the efficacy of this compound in combination with existing chemotherapeutics.
- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
